

High-performance liquid chromatography for Sativan quantification

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An Application Note on High-Performance Liquid Chromatography for the Quantification of **Sativan**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Sativan**. **Sativan** (C17H18O4) is a naturally occurring isoflavan with potential biological activities, making its accurate quantification crucial for research and development.[1][2][3][4] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be robust, sensitive, and suitable for the routine analysis of **Sativan** in various sample matrices. This document provides comprehensive experimental protocols, chromatographic conditions, and data presentation for facilitating its implementation in a laboratory setting.

Introduction

Sativan is a methoxyisoflavan that has been identified in a variety of plant species.[2][4] The growing interest in the pharmacological properties of isoflavonoids necessitates reliable analytical methods for their quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds in complex mixtures due to its high resolution and sensitivity.[5][6][7][8] This application note presents a detailed protocol for the quantification of **Sativan** using RP-HPLC



with UV detection, which is applicable for quality control, pharmacokinetic studies, and phytochemical analysis.

Experimental ProtocolInstrumentation and Reagents

- HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is required.
- Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is recommended for optimal separation.
- Reagents:
 - Sativan reference standard (purity ≥ 98%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Deionized water (HPLC grade)
 - Formic acid (analytical grade)

Chromatographic Conditions

The HPLC parameters for the analysis of **Sativan** are summarized in the table below.

Table 1: Optimized Chromatographic Conditions



Parameter	Value
Column	C18 Reversed-Phase (4.6 mm x 250 mm, 5 μm)
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Elution	0-20 min: 40-80% B20-25 min: 80% B25-30 min: 80-40% B
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	280 nm
Injection Volume	10 μL

Preparation of Standard and Sample Solutions

Standard Solutions:

- A stock solution of Sativan (1 mg/mL) is prepared by accurately weighing and dissolving the
 reference standard in methanol.
- Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 200 μg/mL.

Sample Preparation (from plant material):

- Accurately weigh 1.0 g of the dried, ground plant material.
- Add 25 mL of methanol and perform sonication for 30 minutes.
- Centrifuge the mixture and filter the supernatant through a 0.45 μm syringe filter prior to injection.

Method Validation and Data Presentation

The analytical method was validated for linearity, precision, accuracy, and sensitivity. The quantitative data is summarized in Table 2.



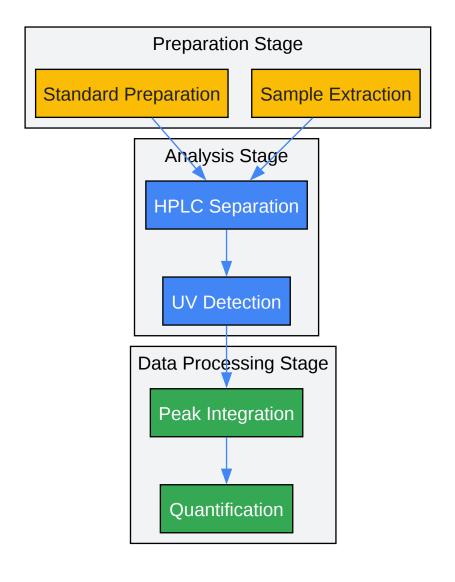
Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	1 - 200 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	97.5% - 103.2%
Precision (RSD)	< 2.0%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.5 μg/mL

Workflow and Pathway Diagrams

The logical flow of the experimental procedure for **Sativan** quantification is illustrated in the following diagram.





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Caption: Workflow for HPLC quantification of Sativan.

As no specific signaling pathway for **Sativan** is currently well-documented in publicly available literature, a diagram for a signaling pathway is not included. The focus of this application note is on the analytical quantification methodology.

Conclusion

This application note provides a detailed and validated RP-HPLC method for the quantification of **Sativan**. The method is accurate, precise, and sensitive, making it a valuable tool for researchers, scientists, and professionals in the field of drug development and natural product



analysis. Adherence to this protocol will ensure reliable and reproducible results for the quantification of **Sativan**.

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